molecular formula C19H24N2OS B4127805 N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea

N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea

Cat. No. B4127805
M. Wt: 328.5 g/mol
InChI Key: BLBOGNWRCZWBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, commonly known as SBMT, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of SBMT is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. SBMT has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. SBMT has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in cancer progression. Additionally, SBMT has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
SBMT has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. SBMT has also been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. Additionally, SBMT has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and antiviral effects.

Advantages and Limitations for Lab Experiments

SBMT has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using SBMT in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on SBMT. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its effectiveness in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory and antiviral agent. Additional studies are needed to determine its effectiveness against other viruses and in other inflammatory conditions. Finally, further research is needed to fully understand the mechanism of action of SBMT and to identify potential targets for drug development.

Scientific Research Applications

SBMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. SBMT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, SBMT has been found to have antiviral effects against the influenza virus by inhibiting the replication of the virus.

properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(4-methoxy-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-5-13(2)15-6-8-16(9-7-15)20-19(23)21-18-11-10-17(22-4)12-14(18)3/h6-13H,5H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBOGNWRCZWBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
Reactant of Route 4
N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.